molecular formula C22H28O6 B1257877 Rubrisandrin A

Rubrisandrin A

Cat. No.: B1257877
M. Wt: 388.5 g/mol
InChI Key: YTAKUZMOQQARQX-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubrisandrin A (C₂₂H₂₈O₆; molecular weight 388.45 g/mol) is a dibenzocyclooctadiene lignan isolated primarily from Schisandra rubriflora fruits and leaves . Structurally, it features a tricyclic framework with four methoxy groups, two hydroxyl groups, and two methyl substituents, as evidenced by its SMILES notation: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)O . This compound has garnered attention for its anti-HIV activity, with studies demonstrating inhibition of HIV-1 replication through mechanisms such as blocking viral entry or enzyme inhibition . However, its natural abundance is relatively low, often detected in trace amounts (<0.1 mg/100 g dry weight) in plant tissues .

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3/t11-,12+/m1/s1

InChI Key

YTAKUZMOQQARQX-NEPJUHHUSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)O)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

Synonyms

rubrisandrin A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Lignans

Structural Comparisons

Rubrisandrin A belongs to the dibenzocyclooctadiene lignan subclass, sharing a core bicyclic structure with other Schisandra-derived lignans. Key structural differentiators include:

  • Methoxy and Hydroxyl Group Positioning : Rubrisandrin A has methoxy groups at C-4, C-5, C-15, and C-16, and hydroxyls at C-3 and C-14, distinguishing it from analogs like Rubrisandrin B (methoxy/hydroxyl groups reversed at C-15/C-16) .
  • Stereochemistry : Unlike gomisins (e.g., Gomisin J, N), Rubrisandrin A lacks angeloyl or tigloyl ester substituents, which are critical for the bioactivity of some lignans .

Quantitative Distribution in Plant Tissues

Comparative lignan profiling in Schisandra rubriflora reveals significant variability in concentrations:

Compound Fruit (mg/100 g DW) Leaves (mg/100 g DW) Key Biological Activity
Rubrisandrin A 0.07 ± 0.001 0.06 ± 0.001 Anti-HIV, moderate cytotoxicity
Schisandrin 6.57 ± 0.35 8.15 ± 0.25 Hepatoprotective, antioxidant
Gomisin A 177.94 ± 20.14 73.82 ± 8.41 Anti-inflammatory, CYP3A4 inhibition
Wulignan A1 19.39 ± 1.35 0.04 ± 0.001 Anti-inflammatory, neuroprotective
Licarin A Traces Traces Antimicrobial, weak anti-HIV

Data synthesized from multiple studies .

Rubrisandrin A’s low abundance contrasts with high-yield lignans like Schisandrin and Gomisin A, which dominate extracts. Elicitation strategies (e.g., yeast extract treatment) can enhance Rubrisandrin A production up to 3.82-fold, though yields remain suboptimal compared to other lignans .

Functional and Mechanistic Comparisons

  • Anti-HIV Activity: Rubrisandrin A inhibits HIV-1 replication (EC₅₀ ~2.26–20.4 μg/mL) by targeting viral entry or reverse transcriptase (RT) . However, it is less potent than Gomisin M1 (EC₅₀ <0.65 μM), which has a higher therapeutic index (>68) due to its benzoylated structure . Licarin A and Anolignan B show weaker anti-HIV effects, emphasizing the role of methoxy/hydroxyl group positioning in potency .
  • Antioxidant and Anti-inflammatory Effects: Rubrisandrin A exhibits moderate antioxidant activity, overshadowed by Schisandrin and Gomisin A, which have higher phenolic content and free radical scavenging capacity .
  • Cytotoxicity :

    • Rubrisandrin A shows selective cytotoxicity against HIV-infected MT-4 cells (SI = 15.4) but minimal toxicity to healthy cells, whereas Gomisin D and J exhibit broader cytotoxicity .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Critical for anti-HIV activity; removal or repositioning (e.g., in Rubrisandrin B) reduces efficacy .
  • Hydroxyl Groups : The C-3 and C-14 hydroxyls enhance solubility and target binding, as seen in Schisandrin C derivatives .
  • Lack of Ester Moieties : Unlike angeloylgomisin P or tigloylgomisin P, Rubrisandrin A’s unesterified structure may limit its enzyme inhibitory breadth .

Q & A

Q. How is Rubrisandrin A isolated and purified from natural sources?

Rubrisandrin A is isolated from Schisandra species (e.g., S. rubriflora, S. sphenanthera) using sequential chromatographic techniques. For example, 70% acetone-water extracts are subjected to thin-layer chromatography (TLC), column chromatography (e.g., silica gel), and semi-preparative HPLC for purification . Critical parameters include solvent polarity gradients and fractionation guided by bioactivity screening (e.g., antioxidant or anti-HIV assays).

Q. What spectroscopic and analytical methods confirm the structural identity of Rubrisandrin A?

Structural elucidation relies on 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC) to assign stereochemistry and connectivity, mass spectrometry (MS) for molecular weight validation, and UV/IR spectroscopy for functional group identification. For example, the tricyclic lignan scaffold of Rubrisandrin A was confirmed via HMBC correlations and NOESY experiments .

Q. What are the known bioactivities of Rubrisandrin A in preclinical studies?

Rubrisandrin A demonstrates antioxidant activity (ABTS+^+ radical scavenging, IC50_{50} = 16.5–23.0 µM) and anti-HIV potential (EC50_{50} < 0.65 µM in preliminary assays). It also exhibits variable cytotoxicity in cell lines (e.g., LoVo colon cancer cells), with synergistic/antagonistic effects when combined with chemotherapeutics like carboplatin .

Advanced Research Questions

Q. How to design experiments to evaluate Rubrisandrin A’s mechanism of action in antioxidant pathways?

  • Hypothesis-driven approach : Test ROS scavenging via in vitro assays (e.g., DPPH, FRAP) and correlate with intracellular redox markers (e.g., glutathione levels) in cell models.
  • Omics integration : Combine transcriptomics (e.g., Nrf2 pathway activation) and metabolomics to map oxidative stress modulation.
  • Controls : Include reference antioxidants (e.g., ascorbic acid) and validate purity via HPLC (>95%) to exclude confounding impurities .

Q. How to address contradictions in cytotoxicity data for Rubrisandrin A across studies?

  • Experimental variables : Standardize cell culture conditions (e.g., passage number, media supplements) and compound stability (e.g., storage in amber vials at -80°C to prevent degradation).
  • Dose-response validation : Use multiple assays (MTT, apoptosis markers) and replicate across independent labs.
  • Mechanistic context : Evaluate whether cytotoxicity is linked to pro-oxidant effects (e.g., paradoxical ROS induction at high doses) .

Q. What methodological challenges arise in replicating Rubrisandrin A’s anti-HIV activity?

  • Bioassay variability : Use standardized HIV-1 strains (e.g., IIIB) and host cells (e.g., MT-4 lymphocytes) with consistent viral titers.
  • Therapeutic index (TI) calculation : Report both EC50_{50} (efficacy) and CC50_{50} (cytotoxicity) to distinguish specific antiviral effects from general toxicity.
  • Structural analogs : Compare with related lignans (e.g., gomisin M1) to identify pharmacophores critical for activity .

Q. How to optimize chromatographic protocols for Rubrisandrin A isolation while minimizing yield loss?

  • Solvent system refinement : Test ternary solvent gradients (e.g., hexane/EtOAc/MeOH) to improve resolution in HPLC.
  • Automated fractionation : Use LC-MS-guided fraction collection to target Rubrisandrin A-specific ions (e.g., m/z 388.45 [M+H]+^+).
  • Scale-up challenges : Balance recovery rates with purity by adjusting column dimensions and flow rates .

Methodological Guidelines for Research Design

Q. How to ensure reproducibility in Rubrisandrin A studies?

  • Detailed documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report experimental parameters (e.g., NMR acquisition times, HPLC gradients) in supplementary materials .
  • Reference standards : Use commercially available lignans (e.g., schisandrin B) as internal controls for bioassays.
  • Data transparency : Share raw spectra and chromatograms in public repositories (e.g., Zenodo) .

Q. What statistical approaches are suitable for analyzing Rubrisandrin A’s dose-response relationships?

  • Non-linear regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Multivariate analysis : Apply PCA or ANOVA to assess interactions between structural features (e.g., methoxy groups) and bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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